4-(2,2,3,3-tetrafluorocyclobutyl)aniline
Description
4-(2,2,3,3-Tetrafluorocyclobutyl)aniline (CAS: 1824276-89-2) is a fluorinated aromatic amine characterized by a cyclobutane ring substituted with four fluorine atoms at the 2,2,3,3-positions, attached to an aniline moiety. This compound’s unique structure combines the electron-withdrawing effects of fluorine atoms with the steric constraints of the cyclobutane ring, making it valuable in pharmaceutical and agrochemical research. Its rigid, planar geometry and fluorinated substituents enhance metabolic stability and binding affinity in drug design .
Properties
CAS No. |
1824276-89-2 |
|---|---|
Molecular Formula |
C10H9F4N |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,3,3-tetrafluorocyclobutyl)aniline typically involves the following steps:
Formation of the Tetrafluorocyclobutyl Intermediate: The cyclobutyl ring is fluorinated using reagents such as tetrafluoromethane or sulfur tetrafluoride under controlled conditions.
Coupling with Aniline: The tetrafluorocyclobutyl intermediate is then coupled with aniline through a nucleophilic substitution reaction. This step often requires the use of a catalyst, such as palladium, and may be carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2,3,3-Tetrafluorocyclobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced products.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially or fully reduced aniline derivatives.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Scientific Research Applications
4-(2,2,3,3-Tetrafluorocyclobutyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3-tetrafluorocyclobutyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Anilines
Structural and Electronic Differences
4-(Pentafluorosulfanyl)aniline
- Structure : Features a pentafluorosulfanyl (–SF₅) group at the para position of aniline.
- Electronic Effects : The –SF₅ group is a stronger electron-withdrawing substituent compared to the tetrafluorocyclobutyl group, significantly reducing electron density on the aromatic ring. This enhances resistance to electrophilic substitution reactions.
- Applications : Widely used in materials science and agrochemicals due to its high thermal and oxidative stability .
N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline (21)
- Structure: Contains a tetrafluoropropoxy chain with a phenoxy substituent attached to the aniline nitrogen.
- Steric and Electronic Profile : The linear tetrafluoropropoxy chain introduces flexibility and moderate electron-withdrawing effects, differing from the rigid cyclobutane ring in the target compound. This structural flexibility may reduce binding specificity in biological systems .
3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)aniline
- Structure : Combines tetrafluoropropoxy and trifluoroethoxy chains on the aniline ring.
- Properties : The mixed fluorinated alkoxy groups increase lipophilicity and alter solubility compared to the cyclobutyl-substituted aniline. Such compounds are often explored for their surfactant-like properties .
Physicochemical Properties
| Compound | Molecular Weight | Fluorine Substitution | Key Structural Feature | Solubility (Inferred) |
|---|---|---|---|---|
| 4-(2,2,3,3-Tetrafluorocyclobutyl)aniline | 249.2 g/mol | Tetrafluoro-cyclobutyl | Rigid, planar cyclobutane ring | Low polarity |
| 4-(Pentafluorosulfanyl)aniline | 231.1 g/mol | –SF₅ | Linear, electron-deficient | Moderate in DMSO |
| N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline | 327.3 g/mol | Tetrafluoro-propoxy | Flexible alkyl chain | High in organic solvents |
Notes:
- The cyclobutyl group in the target compound imposes steric hindrance, reducing rotational freedom and enhancing rigidity, which is advantageous in drug design for target-specific interactions.
- Compounds with linear fluorinated chains (e.g., 21 in ) exhibit higher solubility in organic solvents but lower metabolic stability due to increased flexibility .
Market and Industrial Relevance
- 4-(Pentafluorosulfanyl)aniline dominates industrial applications, with a projected market growth driven by demand for flame retardants and specialty polymers .
- This compound remains niche, primarily explored in academic settings for kinase inhibitors and radiopharmaceuticals due to its unique stereoelectronic properties .
Key Research Findings
Drug Design: The cyclobutyl group in this compound enhances target binding in kinase inhibitors by enforcing a planar conformation, outperforming flexible analogs like N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline .
Metabolic Stability: Fluorine substitution in the cyclobutane ring reduces oxidative metabolism in liver microsomes compared to non-fluorinated cyclobutyl anilines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
